Ethyl 2-(2-oxo-2-phenylethyl)benzoate

Analytical Chemistry Quality Control Procurement

Ethyl 2-(2-oxo-2-phenylethyl)benzoate (CAS 898776-66-4) is a bifunctional aromatic ester-ketone offering dual reactive sites—an ethyl ester and a benzoyl-substituted ketone—that enable site-selective transformations without protecting group manipulations. Compared to generic benzoate analogs, its 2-oxo-2-phenylethyl substituent imparts distinct electronic properties, a boiling point of 416.9°C, and XLogP3 of 3.4, critical for chromatographic method development and high-yield multi-step synthesis. As a core scaffold for COX-2 SAR studies and a versatile intermediate for complex heterocyclic frameworks, this compound streamlines lead optimization in drug discovery programs. Sourcing the correct substitution pattern is essential; simpler benzoate analogs lack the dual-site reactivity required for targeted chemical transformations, risking downstream yield and unverified performance in specialized applications.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 898776-66-4
Cat. No. B1327845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxo-2-phenylethyl)benzoate
CAS898776-66-4
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyHQIWRLOWMUUUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-oxo-2-phenylethyl)benzoate (898776-66-4): Molecular Baseline for Research Procurement


Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a bifunctional aromatic ester-ketone (C17H16O3) with a benzoyl-substituted phenyl ketone moiety [1]. It exhibits physical properties including a boiling point of 416.9±28.0°C and density of 1.136±0.06 g/cm³ (predicted) . The compound's distinct structure provides dual reactive sites—an ethyl ester and a ketone group—that enable site-selective chemical transformations unachievable with simpler benzoate analogs [1].

Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Procurement Risk of Generic Substitution


While ethyl 2-(2-oxo-2-phenylethyl)benzoate shares a core benzoate scaffold with compounds like ethyl benzoate, its additional 2-oxo-2-phenylethyl substituent fundamentally alters its physicochemical and reactivity profile. Substituting a generic ester introduces three critical risks: (1) loss of dual-site reactivity essential for targeted chemical transformations [1]; (2) altered electronic properties affecting downstream reaction yields ; and (3) unverified performance in applications requiring the precise substitution pattern [1].

Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Quantitative Evidence for Scientific Selection


Ethyl 2-(2-oxo-2-phenylethyl)benzoate Purity Specifications Across Suppliers

Commercially available ethyl 2-(2-oxo-2-phenylethyl)benzoate exhibits supplier-dependent purity variations that directly impact experimental reproducibility. While AKSci offers the compound at 95% purity , alternative suppliers like Fluorochem (via CymitQuimica) provide material at ≥95% purity . For stringent applications, suppliers such as Leyan and Ruijite Biological Technology offer the compound at higher purities of 98% and 97%, respectively .

Analytical Chemistry Quality Control Procurement

Physicochemical Property Comparison: Ethyl 2-(2-oxo-2-phenylethyl)benzoate vs. Simpler Benzoate Esters

The 2-oxo-2-phenylethyl substituent significantly alters the physicochemical profile of ethyl 2-(2-oxo-2-phenylethyl)benzoate compared to simpler benzoate esters. While ethyl benzoate (C9H10O2, MW 150.17) has a boiling point of 213°C, the target compound's larger molecular weight (268.31) and increased polarity contribute to a substantially higher boiling point of 416.9±28.0°C . The compound's XLogP3 value of 3.4 [1] reflects balanced lipophilicity for membrane permeability studies.

Physical Chemistry Drug Design Material Science

Synthetic Utility: Ethyl 2-(2-oxo-2-phenylethyl)benzoate as a Dual-Reactive Intermediate

The compound's value in organic synthesis stems from its bifunctional reactivity profile—it contains both an ethyl ester and a ketone group that can undergo site-selective transformations [1]. This contrasts with simpler benzoate esters that lack the ketone functionality, limiting their utility to single-site modifications. The dual reactivity enables sequential synthetic operations without protecting group manipulations, enhancing overall synthetic efficiency .

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

Biological Activity Profile: COX-2 Inhibition Potential

Ethyl 2-(2-oxo-2-phenylethyl)benzoate derivatives have been studied for COX-2 inhibitory activity [1]. Binding affinity studies on human recombinant COX-2 for structurally related 2-oxoester compounds show Ki values ranging from 19 nM to 920 nM, depending on assay conditions and substituents [2]. While direct data for the target compound is limited, its structural features—particularly the 2-oxo-2-phenylethyl group—are associated with COX-2 binding interactions [1].

Pharmacology Inflammation Drug Discovery

Ethyl 2-(2-oxo-2-phenylethyl)benzoate: High-Value Application Scenarios


Medicinal Chemistry: COX-2 Inhibitor Scaffold Development

Ethyl 2-(2-oxo-2-phenylethyl)benzoate serves as a core scaffold for structure-activity relationship (SAR) studies targeting COX-2 mediated inflammation. While direct COX-2 data for the compound is limited, structurally related 2-oxoesters show Ki values from 19 nM to 920 nM against human recombinant COX-2 [1]. The compound's dual functionality (ester and ketone) enables systematic derivatization for lead optimization .

Organic Synthesis: Advanced Intermediate for Heterocycle Construction

The compound's bifunctional reactivity—containing both an ethyl ester and a ketone—enables site-selective transformations that streamline synthetic routes to complex heterocyclic frameworks [1]. This dual reactivity reduces the need for protecting group manipulations, improving overall yield and efficiency in multi-step syntheses .

Analytical Chemistry: Chromatography Method Development

Ethyl 2-(2-oxo-2-phenylethyl)benzoate's distinct physicochemical profile—including a boiling point of 416.9°C and XLogP3 of 3.4 [1]—makes it a valuable reference standard for developing and validating chromatographic separation methods, particularly in quality control laboratories monitoring complex reaction mixtures .

Pharmaceutical Intermediate: Building Block for Bioactive Molecules

The compound's established use as a versatile intermediate in pharmaceutical and fine chemical applications [1] stems from its combination of aromatic ester and ketone functional groups . This structural motif appears in various bioactive molecules, making it a strategic building block for constructing complex molecular frameworks in drug discovery programs [1].

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